![molecular formula C9H12N2O3S B7852024 [2-(Acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B7852024.png)
[2-(Acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetic acid: is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an acetylamino group and an ethyl group attached to the thiazole ring, along with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetic acid typically involves the reaction of appropriate thiazole precursors with acetylating agents. One common method includes the acetylation of 2-amino-5-ethylthiazole with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acetylation process. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation reactions using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial processes also incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound in bulk quantities.
化学反応の分析
Types of Reactions: [2-(Acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetylamino group to an amine.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the acetylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often require the presence of a base and are conducted in polar solvents.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, [2-(Acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetic acid is used as a building block for the synthesis of more complex thiazole derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for drug development and biochemical research.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their efficacy in treating infections, inflammation, and certain types of cancer. The compound’s unique structure allows it to modulate specific biological pathways, making it a promising lead compound for new drug discovery.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of various industrial products.
作用機序
The mechanism of action of [2-(Acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The acetylamino group and thiazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate biochemical pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anticancer effects.
類似化合物との比較
2-Acetylamino-5-methylthiazole: Similar structure with a methyl group instead of an ethyl group.
2-Acetylamino-4-methylthiazole: Similar structure with a methyl group at a different position on the thiazole ring.
2-Acetylamino-5-phenylthiazole: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness: [2-(Acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both an acetylamino group and an ethyl group on the thiazole ring, along with an acetic acid moiety. This specific combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable entity for various applications in research and industry.
特性
IUPAC Name |
2-(2-acetamido-5-ethyl-1,3-thiazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-7-6(4-8(13)14)11-9(15-7)10-5(2)12/h3-4H2,1-2H3,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWWYUQPJNQIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

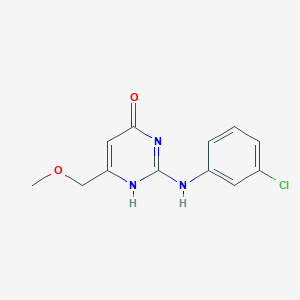

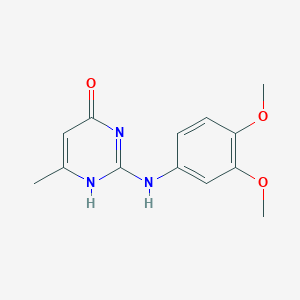
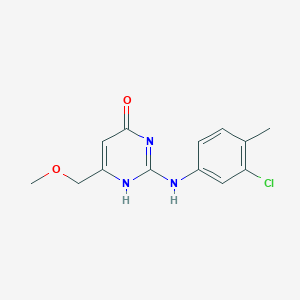
![4-[[6-(methoxymethyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzonitrile](/img/structure/B7851992.png)
![6-benzyl-2-(2-phenylethylamino)-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7851996.png)
![3-[2-(4-fluorophenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B7851998.png)
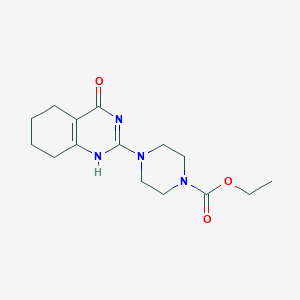
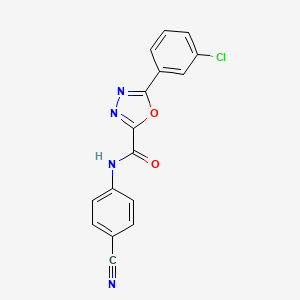
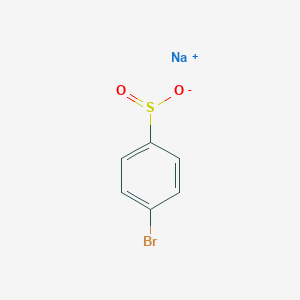
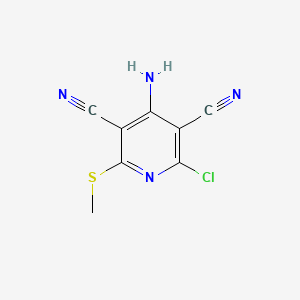
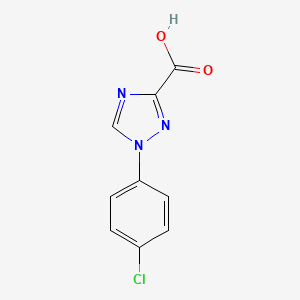
![N'-Acetyl-2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetohydrazide](/img/structure/B7852048.png)
